1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with specific reagents to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve continuous preparation methods, such as the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often utilizing static mixers to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using periodic acid, leading to the cleavage of carbon-carbon bonds.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield formaldehyde and other smaller molecules .
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism by which 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound forms intermediate structures that facilitate the cleavage of carbon-carbon bonds . The presence of amino and hydroxyl groups allows for hydrogen bonding and other interactions that influence its reactivity.
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diol (Ethylene Glycol): A simpler diol with similar reactivity in oxidation and reduction reactions.
(1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: A ferulic acid derivative with anticoagulant properties.
Eigenschaften
Molekularformel |
C6H13NO4 |
---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-(4-amino-5-hydroxyoxolan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-6,8-10H,1-2,7H2 |
InChI-Schlüssel |
ZZVULGUHPNMUPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1C(CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.